![molecular formula C30H23NO4 B4626221 N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)
N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide
Overview
Description
N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a chromenyl group, a methoxy group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is to start with the chromenyl precursor, which is then functionalized with a methoxy group. The diphenylacetamide moiety is introduced through a series of coupling reactions, often using catalysts to facilitate the process. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or batch processing. Catalysts and reagents are selected to ensure high efficiency and minimal waste. Advanced purification techniques, such as chromatography and recrystallization, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, halogenated, or quinone derivatives, which can have different properties and applications.
Scientific Research Applications
N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes or receptors, modulating their activity. The methoxy and diphenylacetamide groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]nicotinamide
- 5-bromo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide
Uniqueness
N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO4/c1-34-27-17-16-22(24-18-23-14-8-9-15-26(23)35-30(24)33)19-25(27)31-29(32)28(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-19,28H,1H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUGNBVWYWBARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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